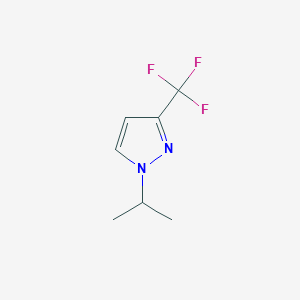
1-Isopropyl-3-(trifluoromethyl)pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-Isopropyl-3-(trifluoromethyl)pyrazole” is a heterocyclic compound . It is a building block that undergoes alkylation with alkyl iodides in DMF to afford the N-alkyl pyrazoles .
Synthesis Analysis
The synthesis of “this compound” involves alkylation with alkyl iodides in DMF . It has been used in the synthesis of disubstituted pyrimidines . A practical method for its synthesis has been developed, which is high-yielding .Molecular Structure Analysis
The molecular formula of “this compound” is C7H9F3N2 . Its molecular weight is 178.16 . The InChI code is 1S/C7H9F3N2/c1-5(2)12-4-3-6(11-12)7(8,9)10/h3-5H,1-2H3 .Chemical Reactions Analysis
“this compound” undergoes alkylation with alkyl iodides in DMF to afford the N-alkyl pyrazoles . It participates in the synthesis of disubstituted pyrimidines .Physical and Chemical Properties Analysis
The compound has a molecular weight of 178.16 . It is recommended to be stored in a refrigerated condition .Applications De Recherche Scientifique
Anti-inflammatory and Antibacterial Agents
Trifluoromethylpyrazoles, including compounds like 1-Isopropyl-3-(trifluoromethyl)pyrazole, have garnered attention for their anti-inflammatory and antibacterial properties. The placement of the trifluoromethyl group on the pyrazole nucleus significantly influences the activity profile of these compounds. This has led researchers to explore trifluoromethylpyrazoles for developing novel anti-inflammatory and antibacterial agents with minimal side effects (Kaur, Kumar, & Gupta, 2015).
Therapeutic Applications
Pyrazoline derivatives, including this compound, have been identified to possess a wide range of therapeutic applications. These compounds exhibit diverse pharmacological effects such as antimicrobial, anti-inflammatory, analgesic, antidepressant, anticancer activities, and more. Their versatility in pharmacological applications makes them a subject of intense research in therapeutic patent literature, paving the way for the development of new drugs (Shaaban, Mayhoub, & Farag, 2012).
Synthetic and Medicinal Aspects
The synthetic versatility of pyrazoles, including this compound, allows for a broad exploration of their medicinal aspects. Studies focusing on the synthetic strategies employed for pyrazolo[1,5-a]pyrimidine derivatives highlight significant biological properties along with structure-activity relationship (SAR) studies. This research is instrumental in developing potential drug candidates, demonstrating the compound's importance in medicinal chemistry (Cherukupalli et al., 2017).
Multicomponent Synthesis for Bioactive Derivatives
Recent advancements in multicomponent reactions (MCRs) for synthesizing biologically active molecules containing the pyrazole moiety, such as this compound, highlight their significance in medicinal chemistry. These MCRs are appreciated for their pot, atom, and step economy, producing pyrazole derivatives with antibacterial, anticancer, antifungal, and other activities. This synthesis approach underscores the efficiency and versatility of creating compounds with desired biological activities (Becerra, Abonía, & Castillo, 2022).
Safety and Hazards
Propriétés
IUPAC Name |
1-propan-2-yl-3-(trifluoromethyl)pyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9F3N2/c1-5(2)12-4-3-6(11-12)7(8,9)10/h3-5H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCTBVXNBHDUGPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=CC(=N1)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9F3N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[2-(Benzyloxy)ethyl]oxolane-3-carbaldehyde](/img/structure/B2840202.png)
![ethyl 4-(2-{[5-(4-tert-butylbenzamido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamido)benzoate](/img/structure/B2840203.png)
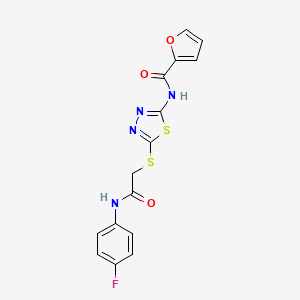
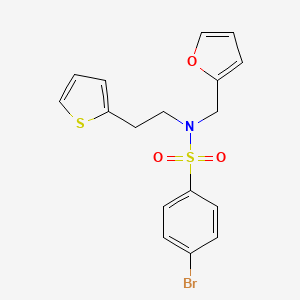
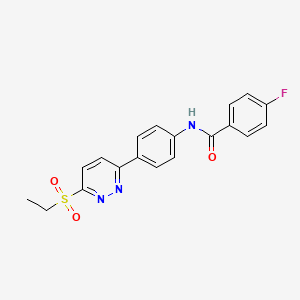

![Tert-butyl 2-[(6-chloropyridazin-3-yl)methyl]-2,7-diazaspiro[3.5]nonane-7-carboxylate](/img/structure/B2840210.png)
![4-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]quinazoline](/img/structure/B2840211.png)
![1-(4-fluorobenzyl)-3-(pyridin-4-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2840213.png)
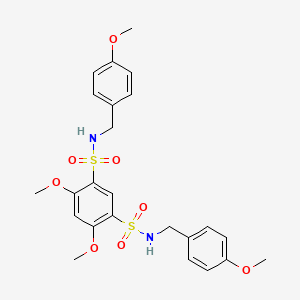
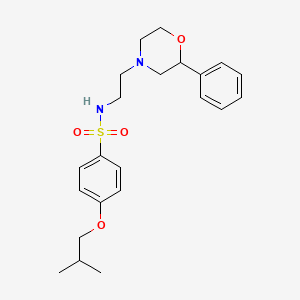
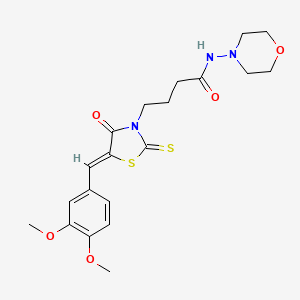
![2-(6-benzyl-5,7-dioxo-6,7-dihydroisothiazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(3-methoxyphenyl)acetamide](/img/structure/B2840220.png)
